molecular formula C9H10Cl2O2S B8562024 1-Chloro-4-[(3-chloropropyl)sulfonyl]benzene

1-Chloro-4-[(3-chloropropyl)sulfonyl]benzene

Cat. No.: B8562024
M. Wt: 253.14 g/mol
InChI Key: XQWUGESHMPXEOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-4-[(3-chloropropyl)sulfonyl]benzene is a useful research compound. Its molecular formula is C9H10Cl2O2S and its molecular weight is 253.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10Cl2O2S

Molecular Weight

253.14 g/mol

IUPAC Name

1-chloro-4-(3-chloropropylsulfonyl)benzene

InChI

InChI=1S/C9H10Cl2O2S/c10-6-1-7-14(12,13)9-4-2-8(11)3-5-9/h2-5H,1,6-7H2

InChI Key

XQWUGESHMPXEOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCCCl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 58.50 g (0.266 mol) of 1-chloro-4-[(3-chloropropyl)thio]benzene in 125 mL of glacial acetic acid cooled in an ice bath was added 69 g of 30% H2O2 (0.609 mol). The mixture was stirred for 0.5 hr at ice bath temperature and then stirred at ambient temperature for 24 hr. The mixture was then heated at 80° C. for 20 hr. The reaction mixture was generated by addition of water (300 mL) and chloroform (300 mL). The mixture was stirred for 10 minutes and the phases separated. The organic layer was washed with an aqueous solution of sodium sulfite and then with aqueous 1M NaOH solution. The organic solution was dried (MgSO4) and concentrated to give a white solid. The solid was recrystallized from chloroform-ether at freezer temperature to obtain 57.74 g (86%), mp 72.5-73.5. The filtrate was concentrated to an oil which was triturated with ether and chilled in a freezer to obtain a second crop of 4.53 g (6.8%), mp 69°-72° C. The total yield was 62.27 g (92.8%).
Quantity
58.5 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Name
Quantity
69 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Three

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